5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-(methylaminomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9-5-3-4-6-11(9)14-8-10(7-13-2)16-12(14)15/h3-6,10,13H,7-8H2,1-2H3 |
InChI Key |
UUXSEZQUAVMZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(OC2=O)CNC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation generally follows a multi-step synthetic route involving:
Step 1: Formation of the oxazolidinone ring
This is typically achieved by cyclization of an amino alcohol with a suitable carbonyl source (e.g., phosgene equivalents, carbamates, or carbonates). The amino alcohol precursor often carries the 2-methylphenyl substituent at the appropriate position.Step 2: Introduction of the methylaminomethyl substituent at position 5
This can be done via reductive amination or nucleophilic substitution on a 5-formyl or 5-halogenated oxazolidinone intermediate with methylamine or methylamino derivatives.Step 3: Purification and salt formation
The final compound is often isolated as a hydrochloride salt to improve stability and solubility.
Literature-Reported Synthetic Routes
Cyclization of Amino Alcohols to Oxazolidinones
According to patent WO2007078523A2, oxazolidinone derivatives are prepared by cyclization of amino alcohols in the presence of base or activating agents. The amino alcohol bearing the 2-methylphenyl substituent is treated with phosgene or equivalents to yield the oxazolidinone ring.
- Reagents: Amino alcohol, phosgene or triphosgene, base (e.g., triethylamine).
- Conditions: Typically mild temperatures (0–25 °C), inert atmosphere.
- Yield: Moderate to good (50–70%).
Introduction of Methylaminomethyl Group via Reductive Amination
The methylaminomethyl substituent at position 5 is introduced by reductive amination of a 5-formyl-3-(2-methylphenyl)-1,3-oxazolidin-2-one intermediate with methylamine, followed by reduction with sodium cyanoborohydride or similar reducing agents.
- Reagents: Methylamine, sodium cyanoborohydride (NaBH3CN).
- Solvent: Methanol or ethanol.
- Conditions: Room temperature, pH 6–7.
- Yield: High (70–85%).
Alternative Methods: Suzuki Coupling and Amide Coupling
Detailed Research Findings and Data
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d6):
Signals corresponding to aromatic protons of 2-methylphenyl group (~7.0–7.5 ppm), oxazolidinone ring protons (~3.5–4.5 ppm), and methylamino methyl protons (~2.5–3.0 ppm) confirm the structure.Mass Spectrometry:
Molecular ion peak consistent with $$C{12}H{16}N2O2$$ (M+H)+ at expected m/z.Elemental Analysis:
Matches calculated values for C, H, N, confirming purity.
Reaction Optimization Insights
- Use of triethylamine as base in cyclization improves yield and reduces side reactions.
- Reductive amination is highly selective under mild acidic conditions, minimizing over-reduction or side products.
- Purification by silica gel chromatography with low percentage methanol in dichloromethane effectively isolates pure compound.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Amino alcohol + phosgene/triphosgene + base | Direct ring formation, moderate yield | Phosgene toxicity, requires careful handling |
| Oxidation | Selective oxidation at C-5 to aldehyde | Enables selective functionalization | Requires careful control to avoid overoxidation |
| Reductive Amination | Methylamine + NaBH3CN | High selectivity, good yield | Sensitive to pH, requires mild conditions |
| Coupling Reactions | Pd-catalyzed Suzuki or amide coupling (alternative) | Versatile for aryl substitutions | Requires expensive catalysts, multiple steps |
Chemical Reactions Analysis
Types of Reactions
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxazolidinone derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one, with the CAS number 1511440-05-3, is a compound belonging to the oxazolidinone class. This class is notable for its diverse biological activities, particularly in the field of antimicrobial agents. This article examines the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- Structure : The compound features a five-membered oxazolidinone ring, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one can be categorized into several key areas:
Antimicrobial Activity
Research indicates that oxazolidinones possess significant antibacterial properties. The structure of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one suggests potential efficacy against various bacterial strains due to its ability to inhibit protein synthesis.
Table 1: Antibacterial Activity Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 µg/mL | |
| Escherichia coli | 8 µg/mL | |
| Streptococcus pneumoniae | 16 µg/mL |
The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This prevents the formation of a functional ribosome, thereby halting bacterial growth.
Case Studies
Several studies have investigated the biological activity of related oxazolidinones, providing insights into their efficacy and safety profiles.
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various oxazolidinones against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that compounds with similar structures to 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one showed promising activity against MRSA strains, suggesting potential clinical applications in treating resistant infections .
- Toxicological Assessment : A toxicological assessment was conducted on a closely related compound, revealing that while there were some cytotoxic effects at high concentrations, lower doses exhibited acceptable safety margins in vitro. This highlights the need for further investigations into the safety profile of 5-[(methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
